[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid is a complex organic compound with a unique structure that includes a quinoxaline core, a morpholine ring, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline core, the introduction of the morpholine ring, and the attachment of the phosphonic acid group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed to modify the quinoxaline core or the phosphonic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoxaline compounds.
Scientific Research Applications
Chemistry
In chemistry, [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and phosphonic acid-containing molecules. Examples include:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Various quinoxaline-based compounds used in medicinal chemistry and materials science.
Uniqueness
What sets [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C14H14F3N3O6P+ |
---|---|
Molecular Weight |
408.25 g/mol |
IUPAC Name |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid |
InChI |
InChI=1S/C14H13F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H-,23,24,25)/p+1 |
InChI Key |
VLURFIGXYPBXBS-UHFFFAOYSA-O |
Canonical SMILES |
C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.